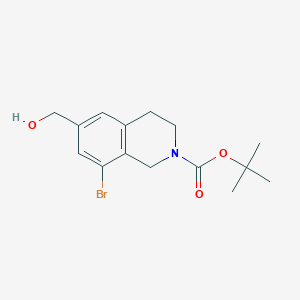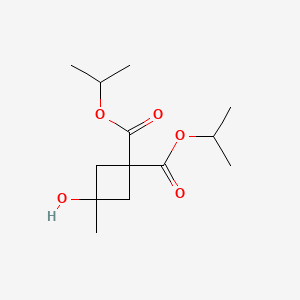
Diisopropyl 3-hydroxy-3-methyl-cyclobutane-1,1-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diisopropyl 3-hydroxy-3-methyl-cyclobutane-1,1-dicarboxylate is a chemical compound with the molecular formula C₁₃H₂₂O₅ and a molecular weight of 258.31 g/mol . This compound is known for its unique cyclobutane ring structure, which is substituted with hydroxy and methyl groups, as well as two ester groups. It is used in various chemical and pharmaceutical applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diisopropyl 3-hydroxy-3-methyl-cyclobutane-1,1-dicarboxylate can be synthesized through the reaction of 1,3-dibromo-2,2-dimethoxypropane with diisopropyl malonate . The reaction typically involves the use of a base, such as sodium hydride, to deprotonate the diisopropyl malonate, followed by the addition of 1,3-dibromo-2,2-dimethoxypropane to form the cyclobutane ring.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
Diisopropyl 3-hydroxy-3-methyl-cyclobutane-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH₄ in anhydrous ether at low temperatures.
Substitution: Nucleophiles in the presence of a base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF).
Major Products Formed
Oxidation: Diisopropyl 3-oxo-3-methyl-cyclobutane-1,1-dicarboxylate.
Reduction: Diisopropyl 3-hydroxy-3-methyl-cyclobutane-1,1-diol.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diisopropyl 3-hydroxy-3-methyl-cyclobutane-1,1-dicarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of diisopropyl 3-hydroxy-3-methyl-cyclobutane-1,1-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and ester groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The cyclobutane ring provides a rigid structure that can affect the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- Diisopropyl 3-hydroxycyclobutane-1,1-dicarboxylate
- Diisopropyl 3-(hydroxyimino)cyclobutane-1,1-dicarboxylate
- Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate
Uniqueness
Diisopropyl 3-hydroxy-3-methyl-cyclobutane-1,1-dicarboxylate is unique due to the presence of both hydroxy and methyl groups on the cyclobutane ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H22O5 |
|---|---|
Peso molecular |
258.31 g/mol |
Nombre IUPAC |
dipropan-2-yl 3-hydroxy-3-methylcyclobutane-1,1-dicarboxylate |
InChI |
InChI=1S/C13H22O5/c1-8(2)17-10(14)13(6-12(5,16)7-13)11(15)18-9(3)4/h8-9,16H,6-7H2,1-5H3 |
Clave InChI |
UCVCPWOIQPJFQL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)C1(CC(C1)(C)O)C(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


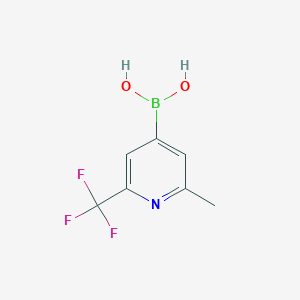
![1-[2-Amino-1-(2-methoxyphenyl)ethyl]pyrrolidine-3-carboxylic acid;dihydrochloride](/img/structure/B13913422.png)
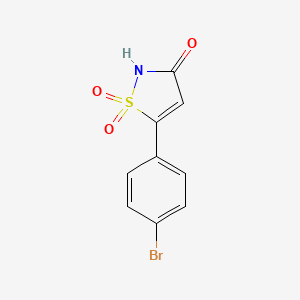
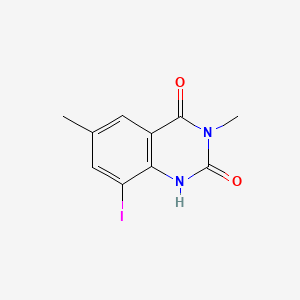
![2-Propenenitrile, 3-chloro-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B13913438.png)
![5-[(Dimethylamino)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B13913446.png)
![1-[4-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B13913454.png)
![6-Bromo-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13913465.png)
![2-(3-Oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)terephthalic acid;chloride](/img/structure/B13913466.png)
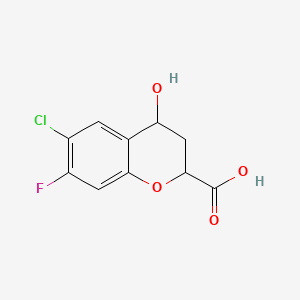
![N-[9-[6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-tritylmorpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13913472.png)
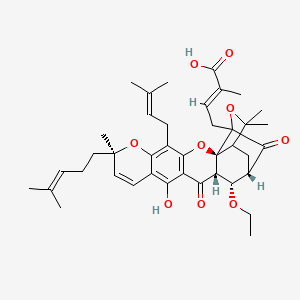
![(5aR,10bS)-2-(2,4,6-Triisopropylphenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B13913487.png)
